molecular formula C10H14ClN3O B2379540 1-Piperazinyl(2-pyridinyl)methanone hydrochloride CAS No. 1071608-51-9

1-Piperazinyl(2-pyridinyl)methanone hydrochloride

Cat. No. B2379540
CAS RN: 1071608-51-9
M. Wt: 227.69
InChI Key: YHPYXZWPFSCCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazinyl(2-pyridinyl)methanone hydrochloride, also known as 1-PPM HCl, is a synthetic compound derived from piperazine and pyridine. It is a white, crystalline solid with a melting point of 225-230°C and is soluble in water. 1-PPM HCl is widely used in laboratory experiments due to its wide range of applications and its high solubility. It is also known for its ability to form stable complexes with metals and other organic molecules.

Scientific Research Applications

1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl is an important compound that is used in a wide range of scientific research applications. It has been used in studies of protein-ligand interactions, as it is able to form stable complexes with metals and other organic molecules. It has also been used to study the structure and function of enzymes, as well as to study the effects of drugs on the human body. Additionally, 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl has been used in studies of the effects of pollutants on the environment, as it is able to bind to many organic molecules and pollutants.

Mechanism of Action

The mechanism of action of 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl is based on its ability to form stable complexes with metals and other organic molecules. The 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl molecule consists of two nitrogen atoms and two pyridine rings, which are able to form strong hydrogen bonds with other molecules. This allows 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl to bind to metals and other organic molecules, forming stable complexes. Additionally, 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl is able to interact with enzymes and other proteins, which can affect their structure and function.
Biochemical and Physiological Effects
1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl has been studied for its biochemical and physiological effects in laboratory experiments. It has been shown to have a wide range of effects on proteins and enzymes, including the inhibition of enzyme activity. Additionally, 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl has been shown to interact with certain proteins and affect their structure and function. This can lead to changes in the biochemical and physiological processes of the body.

Advantages and Limitations for Lab Experiments

1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl is a useful compound for laboratory experiments due to its wide range of applications and its high solubility. It is able to form stable complexes with metals and other organic molecules, making it an ideal compound for studying protein-ligand interactions. Additionally, 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl is able to interact with enzymes and other proteins, making it useful for studying the effects of drugs on the human body. However, 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl does have some limitations, as it is a relatively expensive compound and its synthesis process is complex and time-consuming.

Future Directions

Given the wide range of applications of 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl, there are many potential future directions for its use in laboratory experiments. One potential direction is to use 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl to study the effects of pollutants on the environment, as it is able to bind to many organic molecules and pollutants. Additionally, 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl could be used to study the effects of drugs on the human body, as well as to study the structure and function of proteins and enzymes. Finally, 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl could be used to study the interaction of proteins and other molecules, as it is able to form stable complexes with metals and other organic molecules.

Synthesis Methods

1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl is synthesized through a multi-step process that begins with the reaction of piperazine and pyridine. The reaction of these two compounds produces 1-piperazinyl(2-pyridinyl)methane, which is then reacted with hydrochloric acid to produce 1-Piperazinyl(2-pyridinyl)methanone hydrochloride HCl. The reaction is highly exothermic and requires careful monitoring to ensure that the reaction is complete and that the product is of the desired purity.

properties

IUPAC Name

piperazin-1-yl(pyridin-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.ClH/c14-10(9-3-1-2-4-12-9)13-7-5-11-6-8-13;/h1-4,11H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPYXZWPFSCCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperazinyl(2-pyridinyl)methanone hydrochloride

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